molecular formula C22H22O3S B611834 WYC-209 CAS No. 2131803-90-0

WYC-209

货号 B611834
CAS 编号: 2131803-90-0
分子量: 366.475
InChI 键: BTLUWTPBBDYOKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

WYC-209 is a synthetic retinoid with antiproliferative activity . It has been found to inhibit the proliferation of malignant murine melanoma tumor-repopulating cells (TRCs), which are known to resist conventional drug treatment . WYC-209 also inhibits proliferation of TRCs of human melanoma, lung cancer, ovarian cancer, and breast cancer in culture .

科学研究应用

Cancer Treatment

WYC-209 has shown promising results in the treatment of cancer, particularly gastric cancer (GC). It has been reported that WYC-209 suppresses the growth and metastasis of tumor-repopulating cells . More specifically, WYC-209 inhibited GC malignant progression by down-regulating WNT4 through retinoic acid receptor α (RARα) . This suggests that WYC-209 could be a potential therapeutic agent for GC.

Overcoming Drug Resistance

One of the major challenges in cancer treatment is the development of drug resistance by cancer cells. WYC-209 has been found to effectively eliminate cancer cells that could resist conventional drug treatment . This attribute makes WYC-209 a potential candidate for overcoming drug resistance in cancer treatment.

Inhibition of Cell Proliferation

WYC-209 has been found to inhibit cell proliferation, a key factor in the spread of cancer. This is achieved by promoting the binding between retinoic acid receptor α (RARα) and WNT4 promoter . This mechanism of action could be beneficial in controlling the spread of cancer.

Inducing Apoptosis in Cancer Cells

WYC-209 has been found to induce apoptosis, or programmed cell death, in cancer cells . This is a crucial mechanism in cancer treatment as it leads to the elimination of cancer cells.

Commercialization and Drug Development

WYC-209 is a patented molecule and is being replicated and commercialized as a research product by several companies . This marks a significant advancement and validates the invention, potentially leading to pre-clinical investigations and eventually clinical trials .

Potential for Minimal Side Effects

WYC-209 has been tested using both a 3-D in vitro cancer model and in vivo mice melanoma model. In these environments, the molecule effectively eliminated the more resistant metastatic cancer cells with minimal toxicity that would create adverse side effects . This suggests that WYC-209 could be a safer alternative to current cancer treatments.

作用机制

Target of Action

The primary targets of WYC-209 are the retinoic acid receptors (RARs), specifically RARα, RARβ2, and RARγ . These receptors play a crucial role in multiple biological processes, including cell proliferation, differentiation, embryogenesis, and metabolism .

Mode of Action

WYC-209 interacts with its targets, the retinoic acid receptors, by binding to them . This binding promotes the interaction between retinoic acid receptor α (RARα) and the promoter of Wnt family member 4 (WNT4), leading to the down-regulation of WNT4 .

Biochemical Pathways

The primary biochemical pathway affected by WYC-209 is the WNT4 pathway. WYC-209 down-regulates the expression of WNT4 via RARα . This down-regulation of WNT4 is significant as WNT4 overexpression can counteract the inhibitory effect of WYC-209 on gastric cancer progression .

Result of Action

WYC-209 exerts excellent anti-cancer effects both in vitro and in vivo . It inhibits the proliferation of malignant murine melanoma tumor-repopulating cells (TRCs) and also blocks lung metastases of melanoma TRCs in immune-competent wild-type C57BL/6 mice . WYC-209 induces TRC apoptosis primarily via the caspase 3 pathway .

Action Environment

The action of WYC-209 has been tested in both a 3-D in vitro cancer model and in vivo mice melanoma model . In these environments, WYC-209 effectively eliminated the more resistant metastatic cancer cells with minimal toxicity . This suggests that the compound’s action, efficacy, and stability are influenced by the cellular and physiological environment in which it is administered.

安全和危害

WYC-209 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . During combustion, it may emit irritant fumes .

未来方向

WYC-209 has shown promise in treating malignant melanoma tumors with high efficacy and little toxicity . It has also been found to exert excellent anti-cancer effects both in vitro and in vivo . Future research may focus on further exploring the potential of WYC-209 in cancer treatment, particularly its effects on different types of cancer and its potential side effects.

属性

IUPAC Name

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDAYVUHYVJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。